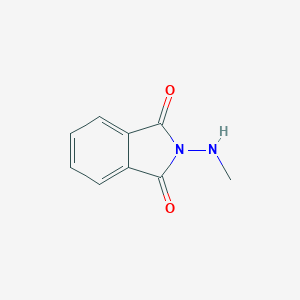

2-(Methylamino)isoindoline-1,3-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Methylamino)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylamino)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common method includes the reaction of o-phthalic acids or anhydrides with amines in isopropanol (IPA) and water as solvents at reflux conditions, using silica-supported catalysts to achieve moderate to excellent yields .

Industrial Production Methods: Industrial production methods for this compound often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

化学反应分析

Types of Reactions: 2-(Methylamino)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Hydroxyl derivatives.

Substitution: Various N-substituted isoindoline-1,3-dione derivatives.

科学研究应用

Pharmaceutical Development

Drug Scaffold for Neurodegenerative Disorders

2-(Methylamino)isoindoline-1,3-dione serves as a promising scaffold for the development of new drugs targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its structural features allow for modifications that enhance biological activity, making it a valuable candidate for further research in neuropharmacology.

Anticholinesterase Activity

Research has demonstrated that derivatives of isoindoline-1,3-dione exhibit potent inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. Compounds synthesized from this scaffold have shown IC50 values ranging from 2.1 to 7.4 μM, indicating their potential as effective AChE inhibitors . The ability of these compounds to interact with both catalytic and peripheral active sites of AChE suggests their utility in designing new treatments for cognitive disorders.

Anticancer Research

Antitumor Activity

this compound has been evaluated for its antitumor properties. Studies conducted by the National Cancer Institute (NCI) reported significant antimitotic activity against various human tumor cell lines, with mean growth inhibition (GI) values indicating promising efficacy . The compound's structural characteristics contribute to its ability to inhibit cancer cell proliferation effectively.

Mechanisms of Action

The anticancer effects are attributed to several mechanisms, including the modulation of pro-inflammatory factors and the induction of apoptosis in cancer cells. Isoindoline derivatives have been shown to influence pathways involving cyclooxygenase-2 (COX-2), nitric oxide synthase (iNOS), and various interleukins, which are critical in cancer progression and inflammation .

Synthesis and Structural Modifications

Synthetic Versatility

The synthesis of this compound involves several steps that allow for the introduction of various substituents to enhance its biological activity. For instance, modifications can be made to the methylamino group or the isoindoline core to optimize pharmacological properties .

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Methylamino group at position 2 | Anticancer, AChE inhibition |

| Isoindole-1,3-dione | Lacks methylamino group | Limited biological activity |

| Phthalimide | Contains two carbonyl groups | Anti-inflammatory properties |

This table illustrates how structural modifications can lead to variations in biological activity among related compounds.

Case Studies

Case Study: Anticancer Efficacy

In a recent study published in MDPI, a series of isoindoline derivatives were synthesized and tested for their anticancer properties. The results indicated that certain derivatives exhibited significant growth inhibition rates against multiple cancer cell lines, highlighting their potential as new therapeutic agents .

Case Study: Neuroprotective Effects

Another study explored the neuroprotective effects of isoindoline derivatives against oxidative stress-induced cell death in neuronal cell lines. The findings suggested that these compounds could mitigate cellular damage caused by reactive oxygen species, offering a pathway for developing neuroprotective drugs .

作用机制

The mechanism of action of 2-(Methylamino)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Phthalimide: Shares a similar isoindoline-1,3-dione structure but lacks the methylamino group.

N-Substituted Isoindoline-1,3-diones: These compounds have various substituents at the nitrogen atom, affecting their reactivity and applications.

Uniqueness: 2-(Methylamino)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to modulate dopamine receptors sets it apart from other similar compounds .

生物活性

2-(Methylamino)isoindoline-1,3-dione is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the isoindoline-1,3-dione family, characterized by a bicyclic structure featuring a dione functional group. The synthesis typically involves the condensation of an aromatic primary amine with maleic anhydride derivatives under reflux conditions in solvents like isopropanol and water, often utilizing silica-supported catalysts for enhanced yields.

Target Interactions:

The compound primarily interacts with the dopamine receptor D3 , which plays a crucial role in various neurological processes. Isoindoline-1,3-dione derivatives have been shown to modulate dopamine signaling pathways, potentially influencing mood regulation and cognitive functions.

Biochemical Pathways:

Research indicates that this compound can inhibit the viability of cancer cells through its interaction with critical biochemical pathways. For instance, related compounds have demonstrated significant inhibitory effects on cancer cell lines by targeting apoptotic pathways .

Anticancer Activity

Several studies have reported the anticancer properties of isoindoline derivatives. For example, one study found that related compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .

Neuroprotective Effects

The compound has been evaluated for its neuroprotective properties, particularly in the context of Alzheimer’s disease. Isoindoline-1,3-dione derivatives have shown promise as acetylcholinesterase (AChE) inhibitors, with some compounds demonstrating IC50 values as low as 2.1 μM against AChE. This inhibition is crucial for increasing acetylcholine levels in the brain, which is often depleted in Alzheimer’s patients .

Analgesic Activity

A specific derivative of isoindoline-1,3-dione showed analgesic activity exceeding that of standard pain relievers like metamizole sodium in animal models. The analgesic effect was assessed through a decrease in pain responses in treated groups compared to controls .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity against various Gram-positive and Gram-negative bacteria. Its effectiveness as an antimicrobial agent is attributed to its structural characteristics that facilitate interactions with microbial targets.

Case Studies and Research Findings

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Significant cytotoxicity against cancer cells | In vitro assays on various cancer cell lines |

| Study 2 | High AChE inhibitory activity (IC50 = 2.1 μM) | Enzyme inhibition assays |

| Study 3 | Analgesic activity higher than metamizole sodium | Animal model pain response evaluation |

| Study 4 | Antimicrobial efficacy against multiple bacterial strains | Disc diffusion method |

Pharmacokinetics

Isoindoline-1,3-dione derivatives are generally characterized as neutral and hydrophobic, which may influence their absorption and distribution within biological systems. The pharmacokinetic profile suggests that environmental factors such as pH can affect the compound's ionization state and bioavailability.

属性

IUPAC Name |

2-(methylamino)isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-10-11-8(12)6-4-2-3-5-7(6)9(11)13/h2-5,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYQDPFPFVEFSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN1C(=O)C2=CC=CC=C2C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。